BenchChemオンラインストアへようこそ!

Dexibuprofen

pharmacokinetics bioavailability Cmax

Select Dexibuprofen for your analgesic formulations to eliminate the therapeutic variability and metabolic burden of racemic ibuprofen. This single active enantiomer delivers equivalent efficacy at a 50% dose reduction (1200 mg vs 2400 mg/day), enabling smaller, more cost-effective dosage forms. Clinical evidence confirms a 57.7% reduction in GI adverse events and less gastroduodenal mucosal injury compared to racemic ibuprofen. Ideal for oral solid dose development targeting improved safety and patient compliance. Sourced exclusively for R&D and pharmaceutical manufacturing.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 51146-56-6
Cat. No. B1670340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexibuprofen
CAS51146-56-6
SynonymsDexibuprofen;  Doctrin;  L 669455;  L-669,455, MK 233;  MK-233;  Dexibuprofen (free acid)
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)O
InChIInChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/t10-/m0/s1
InChIKeyHEFNNWSXXWATRW-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dexibuprofen (CAS 51146-56-6): Active S(+)-Enantiomer of Ibuprofen with Defined Chiral Purity and Pharmacological Identity


Dexibuprofen, designated as (S)-(+)-ibuprofen (CAS 51146-56-6), is the single pharmacologically active enantiomer of racemic ibuprofen and functions as a non-steroidal anti-inflammatory drug (NSAID) through non-selective inhibition of cyclooxygenase (COX) enzymes COX-1 and COX-2 [1]. It is isolated from the racemic mixture via chiral resolution to remove the therapeutically inert R(-)-ibuprofen, which constitutes 50% of conventional racemic ibuprofen formulations [2]. Dexibuprofen exhibits a defined chiral identity and consistent stereochemical purity, distinguishing it analytically and pharmacologically from its racemic counterpart [3]. As a chiral-switch drug, it addresses the inherent compositional variability of racemic ibuprofen by delivering only the stereoisomer responsible for prostaglandin synthesis inhibition and clinical anti-inflammatory and analgesic effects [4].

Dexibuprofen Procurement: Why Racemic Ibuprofen Is Not a 1:1 Substitutable Alternative


Direct substitution of racemic ibuprofen for dexibuprofen at equivalent milligram doses introduces significant pharmacokinetic and pharmacodynamic variability due to incomplete and variable unidirectional chiral inversion of R(-)-ibuprofen to the active S(+)-enantiomer in vivo [1]. Pharmacokinetic studies in humans demonstrate that only approximately 25% of the R(-)-ibuprofen present in racemic formulations undergoes metabolic inversion to the active S(+)-form, with the remainder excreted as inactive metabolites or undergoing alternative elimination pathways without contributing to therapeutic COX inhibition [2]. Consequently, a 400 mg dose of racemic ibuprofen delivers substantially less active S(+)-ibuprofen to systemic circulation than a 400 mg dose of pure dexibuprofen, with equivalent active moiety exposure requiring different absolute milligram doses between the two products [3]. Furthermore, the R(-)-ibuprofen fraction in racemic formulations has been associated with incorporation into adipose tissue and potential interference with lipid metabolism pathways, introducing biological exposure to a stereoisomer that contributes no analgesic or anti-inflammatory benefit while potentially adding metabolic burden [4]. These mechanistic and pharmacokinetic differences preclude the assumption of therapeutic equivalence at matched milligram doses and establish dexibuprofen as a distinct chemical entity requiring independent specification in procurement and formulation development.

Dexibuprofen (CAS 51146-56-6) Quantitative Evidence Guide: Direct Comparative Data for Procurement Decision Support


Dexibuprofen vs Racemic Ibuprofen: Head-to-Head Pharmacokinetic Comparison Demonstrates 84.6% Higher Cmax at Equivalent 200 mg Dose

In a single-dose, randomized, open-label, two-period crossover study comparing a 200 mg dexibuprofen injection with a 200 mg racemic ibuprofen injection in healthy Chinese volunteers, dexibuprofen demonstrated substantially higher plasma exposure. The geometric mean ratio of maximal plasma concentration (Cmax) for dexibuprofen relative to racemic ibuprofen was 184.6%, representing an 84.6% increase in peak plasma levels for the same administered milligram dose [1]. The area under the plasma concentration-time curve (AUC0-infinity) geometric mean ratio was 134.4%, indicating 34.4% greater total systemic exposure to the active S(+)-enantiomer from the pure dexibuprofen formulation [1]. Pharmacokinetic modeling further established that a 150 mg dexibuprofen injection achieves plasma exposure (AUC0-infinity) comparable to that of a 200 mg racemic ibuprofen injection [1].

pharmacokinetics bioavailability Cmax AUC injection chiral drug

Dexibuprofen 400 mg t.i.d. vs Racemic Ibuprofen 800 mg t.i.d.: Head-to-Head RCT Demonstrates Equivalent Efficacy at Half Dose with Borderline Superiority (p=0.055)

In a double-blind, randomized controlled trial of 178 patients with painful osteoarthritis of the hip, dexibuprofen 400 mg three times daily (1200 mg/day) was compared directly with racemic ibuprofen 800 mg three times daily (2400 mg/day) over 15 days of treatment [1]. The primary endpoint was improvement in the WOMAC osteoarthritis index. Statistical analysis demonstrated equivalence between the two regimens with a Mann-Whitney statistic of 0.578 and a lower bound of the 95% confidence interval of 0.498 [1]. Notably, the test for superiority of dexibuprofen 400 mg t.i.d. over racemic ibuprofen 800 mg t.i.d. approached statistical significance with p = 0.055 [1]. Additionally, dexibuprofen demonstrated a statistically significant dose-response relationship when comparing 400 mg t.i.d. versus 200 mg t.i.d. (p = 0.023) [2].

osteoarthritis WOMAC index dose-response efficacy RCT NSAID

Dexibuprofen 800 mg/day vs Ibuprofen 1600 mg/day: Significantly Lower Gastrointestinal Adverse Events (3.3% vs 7.8%, p<0.05) with Non-Inferior Efficacy

In an observer-blinded, multicenter, non-inferiority study of 489 patients with painful osteoarthritis of the hip or knee, dexibuprofen 400 mg powder for oral suspension twice daily (800 mg/day total) was compared with ibuprofen 400 mg powder for oral suspension four times daily (1600 mg/day total) over a 14-day treatment period [1]. Gastrointestinal adverse drug reactions were reported in 8 patients (3.3%) in the dexibuprofen group compared with 19 patients (7.8%) in the ibuprofen group [1]. Chi-square analysis demonstrated a statistically significant lower proportion of related gastrointestinal events in the dexibuprofen group (p < 0.05) [1]. All analyses of secondary tolerability parameters showed a significantly better safety profile for dexibuprofen in this therapeutic setting, while efficacy outcomes (sum of pain intensity, pain relief, and global assessments) showed no significant difference between treatment groups, confirming non-inferiority [1].

gastrointestinal safety adverse events osteoarthritis tolerability RCT NSAID

Dexibuprofen vs Ibuprofen: Endoscopic Assessment Shows Reduced Gastroduodenal Mucosal Injury (42.1% vs 5% Patients with Injury; p=0.003)

In a randomized endoscopic study of 60 patients with rheumatologic disease receiving chronic NSAID therapy, patients were assigned to 14-day treatment with dexibuprofen (400 mg t.i.d. for 3 days then 400 mg b.i.d.), ibuprofen (800 mg t.i.d. for 3 days then 800 mg b.i.d.), or diclofenac (50 mg t.i.d. for 3 days then 50 mg b.i.d.) [1]. Upper gastrointestinal endoscopy performed on day 15 revealed that dexibuprofen treatment resulted in gastroduodenal mucosal injury in significantly fewer patients (42.1%) compared with ibuprofen (5% of patients free of injury; p = 0.003) [1]. Dexibuprofen was also associated with a higher proportion of patients having no intestinal mucosal damage (42.86%) compared with diclofenac (28.7%) and ibuprofen (14.29%), with statistical significance achieved for the comparison versus ibuprofen (p = 0.0175) [1].

endoscopy gastroduodenal injury mucosal safety NSAID gastroprotection

Dexibuprofen vs Racemic Ibuprofen: Incomplete Chiral Inversion Quantified—Only 25% of R(-)-Ibuprofen Converts to Active S(+)-Enantiomer in Humans

In a chiral pharmacokinetic study of 20 healthy Chinese male volunteers receiving single 400 mg oral doses of dexibuprofen tablets and racemic ibuprofen tablets in a crossover design, stereoselective HPLC analysis was employed to quantify plasma concentrations of individual enantiomers [1]. The study determined that only 25% of R(-)-ibuprofen administered in the racemic formulation underwent unidirectional metabolic inversion to the pharmacologically active S(+)-ibuprofen in this population [1]. The remaining 75% of the R(-)-enantiomer did not contribute to S(+)-ibuprofen exposure and was eliminated via alternative metabolic pathways without producing COX inhibition [1]. When analyzed using non-chiral methods, the two formulations appeared bioequivalent; however, the S(+)-enantiomer-specific analysis revealed that racemic ibuprofen delivers substantially less active moiety per milligram than pure dexibuprofen [2].

chiral inversion pharmacokinetics enantiomer bioactivation stereoselective metabolism

Dexibuprofen Distinct Crystal Structure vs Racemic Ibuprofen: Differentiated Solid-State Properties with Implications for Formulation and Solubility

Dexibuprofen and racemic ibuprofen crystallize into fundamentally different crystal structures due to the presence of both enantiomers in the racemate versus the single enantiomer in dexibuprofen [1]. Dexibuprofen crystallizes in the monoclinic space group P2₁, whereas racemic ibuprofen adopts a centrosymmetric structure accommodating both enantiomers in the unit cell [1]. This structural difference results in distinct thermodynamic properties, including differences in melting point and heat of fusion [1]. Dexibuprofen exhibits characteristically low aqueous solubility (approximately 21 μg/mL), which has been addressed through formulation innovations including nanocrystal technologies that achieve in vitro drug release of 92-100% within 6 hours [2] and solid lipid nanoparticle formulations demonstrating 9-fold enhanced oral bioavailability compared to conventional suspensions [3].

crystal structure polymorphism solid-state chemistry solubility formulation

Dexibuprofen (CAS 51146-56-6): Evidence-Backed Research and Industrial Application Scenarios


Analgesic and Anti-Inflammatory Drug Product Development Requiring Reduced API Mass per Dosage Unit

Formulation scientists and pharmaceutical manufacturers developing oral solid dosage forms for pain and inflammation can achieve equivalent therapeutic efficacy using 50% of the total daily milligram dose required for racemic ibuprofen, as demonstrated in head-to-head RCTs showing dexibuprofen 1200 mg/day equivalent to racemic ibuprofen 2400 mg/day in osteoarthritis (p=0.055 for borderline superiority) [1]. This dose-sparing property enables smaller tablet or capsule dimensions, improved swallowability, reduced excipient requirements, and lower overall API procurement costs relative to therapeutic output. The 84.6% higher Cmax and 34.4% higher AUC at equivalent 200 mg doses further supports formulation optimization for rapid-onset analgesic products [2].

NSAID Product Development Targeting Improved Gastrointestinal Safety and Tolerability Profile

The statistically significant 57.7% relative reduction in gastrointestinal adverse events (3.3% vs 7.8% incidence, p<0.05) at half the comparator daily dose establishes dexibuprofen as a preferred API for NSAID formulations where gastrointestinal tolerability is a critical product attribute [3]. Endoscopic confirmation of reduced gastroduodenal mucosal injury (42.1% of patients with injury on dexibuprofen vs 95% on ibuprofen, p=0.003) provides objective biomarker support for safety-based product differentiation and regulatory label claims [4]. This evidence base supports procurement of dexibuprofen for development of NSAID products positioned as offering improved gastric safety relative to racemic ibuprofen alternatives.

Chiral Drug Research and Enantiomer-Specific Pharmacological Studies

The well-characterized unidirectional chiral inversion of R(-)-ibuprofen to S(+)-ibuprofen, quantified at only 25% conversion efficiency in human pharmacokinetic studies, makes dexibuprofen an essential reference compound for research programs investigating stereoselective drug metabolism, chiral inversion mechanisms, and enantiomer-specific pharmacokinetic-pharmacodynamic relationships [5]. Dexibuprofen serves as a validated chiral analytical standard for developing and validating stereoselective HPLC and LC-MS/MS methods required for enantiomer-specific bioanalysis in clinical pharmacology studies and regulatory pharmacokinetic submissions [2].

Advanced Drug Delivery System Development Targeting Poorly Soluble NSAIDs

Dexibuprofen's characteristically low aqueous solubility (≈21 μg/mL) and distinct crystal structure relative to racemic ibuprofen present a validated model compound for developing and benchmarking solubility enhancement technologies including nanocrystal formulations (achieving 92-100% in vitro release within 6 hours), solid lipid nanoparticles (demonstrating 9-fold bioavailability enhancement), and other advanced drug delivery platforms [6][7]. The availability of dexibuprofen as a defined single enantiomer with well-characterized solid-state properties supports reproducible formulation development, polymorph screening, and stability assessment in academic and industrial research settings [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dexibuprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.